molecular formula C14H10F2O3 B11804014 2-(5-(2,4-Difluorophenyl)furan-2-yl)cyclopropanecarboxylic acid

2-(5-(2,4-Difluorophenyl)furan-2-yl)cyclopropanecarboxylic acid

Cat. No.: B11804014
M. Wt: 264.22 g/mol
InChI Key: YPYOXQBMIWTSEQ-UHFFFAOYSA-N
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Description

2-(5-(2,4-Difluorophenyl)furan-2-yl)cyclopropanecarboxylic acid is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

The synthesis of 2-(5-(2,4-Difluorophenyl)furan-2-yl)cyclopropanecarboxylic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

2-(5-(2,4-Difluorophenyl)furan-2-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(5-(2,4-Difluorophenyl)furan-2-yl)cyclopropanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-(2,4-Difluorophenyl)furan-2-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to 2-(5-(2,4-Difluorophenyl)furan-2-yl)cyclopropanecarboxylic acid include other furan derivatives such as 2,5-furandicarboxylic acid and 2-furoic acid. These compounds share the furan ring structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C14H10F2O3

Molecular Weight

264.22 g/mol

IUPAC Name

2-[5-(2,4-difluorophenyl)furan-2-yl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C14H10F2O3/c15-7-1-2-8(11(16)5-7)12-3-4-13(19-12)9-6-10(9)14(17)18/h1-5,9-10H,6H2,(H,17,18)

InChI Key

YPYOXQBMIWTSEQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(O2)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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